Acridine Orange hydrochloride hydrate

Flow Cytometry Cell Cycle Analysis RNA Quantitation

Standard acridine orange grades introduce zinc contamination and variable dye content, compromising flow cytometry and nucleic acid discrimination. This rigorously purified hydrochloride hydrate form solves reproducibility risks. - Zinc-free (<50 ppm): Eliminates metal-ion artifacts in flow cytometry - Defined stoichiometry: ≥98% purity ensures consistent molar extinction - High solubility: 20 mg/mL in water for reproducible solution-based assays - Validated applications: TSAO method for cell cycle, AO/PI for HPC viability (r²=0.9921)

Molecular Formula C17H22ClN3O
Molecular Weight 319.8 g/mol
CAS No. 1704465-79-1
Cat. No. B3039155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcridine Orange hydrochloride hydrate
CAS1704465-79-1
Molecular FormulaC17H22ClN3O
Molecular Weight319.8 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.O.Cl
InChIInChI=1S/C17H19N3.ClH.H2O/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;;/h5-11H,1-4H3;1H;1H2
InChIKeyJUAAUEXLEKAEQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acridine Orange Hydrochloride Hydrate – Core Properties


Acridine Orange hydrochloride hydrate (AO) is a metachromatic, cell-permeable fluorescent dye with a molecular weight of 301.81 g/mol (anhydrous basis) and a molecular formula of C17H19N3·HCl·xH2O . It exhibits excitation/emission maxima of 502/525 nm (green) when bound to dsDNA, and 460/650 nm (red) when associated with ssDNA or RNA, enabling simultaneous discrimination of nucleic acid species . The compound also accumulates in acidic organelles such as lysosomes (pH-dependent), emitting orange fluorescence at 590 nm under blue light excitation . Commercially available formulations include rigorously purified, zinc-free (<50 ppm) grades specifically validated for flow cytometry applications .

Nucleic acid discriminationMetachromatic dye: dsDNA green (502/525 nm), ssDNA/RNA red (460/650 nm) enables simultaneous detection
Organelle targetingpH-dependent lysosomal accumulation with orange fluorescence (590 nm) for autophagy/acidic compartment studies
Formulation gradeHigh-purity, zinc-free hydrochloride hydrate supports reproducible staining without metal interference

Acridine Orange Formulation Purity and Zinc Content


Substituting a generic acridine orange dye for a rigorously specified hydrochloride hydrate formulation introduces quantifiable risks to assay reproducibility. Variations in dye content (e.g., ~80% vs. ≥98% ) directly impact molar extinction coefficient and effective working concentration, necessitating re-optimization of staining protocols. More critically, the presence of trace zinc in non-purified grades interferes with flow cytometric analyses, as zinc can alter fluorescence properties and induce cellular toxicity. A rigorously purified, zinc-free grade (typically <50 ppm Zn) is specifically validated for flow cytometry, ensuring consistent nucleic acid staining without metal-ion artifacts . Furthermore, the hydrate form of the hydrochloride salt provides defined stoichiometry and improved aqueous solubility (20 mg/mL in water) compared to anhydrous preparations, which is essential for reproducible solution-based assays .

!Dye content variation (~80% vs. ≥98%) alters molar extinction coefficient and effective working concentration, requiring protocol re-optimization.
!Trace zinc in non-purified grades may interfere with fluorescence properties and induce cellular toxicity, compromising assay integrity.
!Generic acridine orange may lack lot-to-lot consistency in metachromatic performance, affecting multiplex nucleic acid quantification.

Acridine Orange: Quantitative Performance Evidence


Quiescent Cell Resolution vs. Propidium Iodide

In a direct comparison of flow cytometric assays for cellular RNA, the two-step acridine orange (TSAO) method was evaluated against propidium iodide (PI) staining. While both assays detected a decrease in cellular RNA as cells entered plateau phase, TSAO provided superior resolution of the quiescent (Q) cell population [1]. The PI assay closely mirrored UV spectrophotometric measurements of total RNA, but TSAO uniquely enabled simultaneous DNA distribution analysis [1].

Quiescent Cell Resolution
Head-to-head
TSAO vs. Propidium Iodide: TSAO delayed RNA decrease detection by 24 h but provided higher resolution of quiescent (Q) cell population.
Supports simultaneous DNA/RNA analysis with quiescent cell discrimination
Mouse mammary tumor cell lines; delayed RNA decrease may need protocol adjustment
Flow Cytometry Cell Cycle Analysis RNA Quantitation

Viability Linearity vs. Trypan Blue

A fluorometric cell viability assay using acridine orange and propidium iodide (AO/PI) was directly compared to the standard trypan blue (TB) exclusion method for assessing hematopoietic progenitor cell (HPC) viability [1]. AO/PI demonstrated significantly higher linearity across the 0-100% viability range and better correlation with functional CFU-GM frequency [1].

Viability Linearity
Head-to-head
AO/PI vs. Trypan Blue: r² = 0.9921 (predicted viability) vs. 0.9584; CFU-GM correlation r² = 0.979 vs. 0.930.
Reported higher linearity and functional correlation for HPC viability
Trypan blue overestimated viability below 50%; bone marrow cell mixtures
Cell Viability Hematopoietic Progenitor Cells Flow Cytometry

Sensitivity vs. QBC at Low Parasitemia

In a comparative study of 200 blood samples, acridine orange (AO) staining of thin blood films was evaluated against traditional Giemsa staining and the commercial QBC™ method for malaria diagnosis [1]. AO maintained high sensitivity even at low parasitemia levels where QBC™ performance degraded significantly [1].

Low Parasitemia Sensitivity
Head-to-head
AO vs. QBC™: Sensitivity 83.3% vs. 41.7% at parasitemia <100 parasites/μL (200 blood samples).
Reported 2× detection sensitivity at low parasitemia levels
Endemic region setting; Giemsa as reference standard
Malaria Diagnosis Fluorescence Microscopy Parasitology

Bacterial Enumeration: Fluorescence Brightness vs. Acriflavine

A comparative study evaluated acridine orange (AO), acriflavine, and bisbenzimide stains for enumerating bacteria in clear and humic waters [1]. While AO exhibited problematic precipitation in highly humic water, its fluorescence intensity on stained cells was qualitatively assessed as superior to acriflavine, a critical factor for detecting small cells [1].

Fluorescence Brightness
Head-to-head
AO vs. Acriflavine: Qualitatively brighter fluorescence on stained bacterial cells; critical for small-cell detection.
May facilitate counting of small aquatic bacteria
Precipitation in humic waters noted; matrix-dependent choice
Microbial Enumeration Environmental Microbiology Fluorescence Microscopy

AFB Detection: Reduced Background vs. Auramine

A phenolic acridine orange fluorescence staining method was developed and compared directly with standard auramine fluorescence acid-fast staining for detecting mycobacteria in specimen smears [1]. The AO method produced significantly less nonspecific background staining, improving the signal-to-noise ratio for bacillus identification [1].

AFB Detection Background
Head-to-head
Phenolic AO vs. Auramine: Less nonspecific debris staining; pale green contrasting background for red-orange AFB.
Reported higher signal-to-noise ratio for mycobacteria screening
Non-carcinogenic formulation context; specimen smear evaluation
Mycobacteriology Fluorescence Staining Acid-Fast Bacilli

Viability Consistency: AO/DAPI vs. AO/PI

A 2023 study using the Cellaca MX high-throughput cell counter compared two dual-staining viability methods: acridine orange/DAPI (AO/DAPI) and acridine orange/propidium iodide (AO/PI) [1]. AO/PI provided more consistent cell count and viability results during the first 30 minutes of staining, while AO/DAPI tended to produce higher viability readings with differences ranging up to 24% [1].

Viability Consistency
Head-to-head
AO/PI vs. AO/DAPI: More consistent viability during first 30 min; AO/DAPI gave 0–24% higher readings.
Reported temporal consistency advantage for QC release assays
Jurkat cells on Cellaca MX; AO/DAPI overestimation context
Cell Therapy High-Throughput Screening Viability Assays

Acridine Orange Recommended Applications


DNA/RNA Quantitation and Quiescent Cell Identification

Based on direct comparative evidence, the two-step acridine orange (TSAO) method is the preferred choice when an assay must concurrently measure DNA content and RNA levels, particularly for resolving quiescent cell populations. The TSAO assay provides superior resolution of Q cells compared to propidium iodide-based methods [1]. Applications include cell cycle studies, stem cell characterization, and monitoring cellular activation states.

HPC Viability with High Linearity

For hematopoietic progenitor cell (HPC) viability assessment, the AO/PI fluorometric assay is quantitatively superior to traditional trypan blue exclusion. The AO/PI method demonstrates r² = 0.9921 for predicted vs. measured viability (vs. 0.9584 for TB) and stronger correlation with CFU-GM frequency (r² = 0.979 vs. 0.930) [2]. This makes AO/PI the method of choice for QC release testing in cell therapy manufacturing and bone marrow transplantation settings.

Low-Level Parasitemia Malaria Diagnosis

When diagnosing malaria in endemic regions where parasitemia often falls below 100 parasites/μL, acridine orange fluorescence microscopy offers a critical sensitivity advantage over commercial alternatives. AO maintains 83.3% sensitivity at <100 parasites/μL compared to only 41.7% for the QBC™ method [3]. AO staining of thin blood films is therefore recommended for field laboratories where missing low-level infections could have serious clinical consequences.

AFB Screening with High Signal-to-Noise Ratio

For fluorescence-based screening of acid-fast bacilli (e.g., M. tuberculosis) in clinical specimens, the phenolic acridine orange method provides reduced nonspecific background staining compared to auramine-based protocols [4]. The pale green contrasting background produced by AO enhances the visibility of red-to-orange fluorescing bacilli, facilitating faster slide screening and improved detection sensitivity. Additionally, AO serves as a non-carcinogenic alternative to auramine, addressing occupational safety concerns in high-volume diagnostic laboratories.

Application
Selection Property
Validation Focus
DNA/RNA quantitation and quiescent cell identification
Metachromatic dual-emission profile
Resolution of quiescent cell populations vs. DNA content
Hematopoietic progenitor cell viability
Fluorometric AO/PI dual-stain linearity
Correlation with functional CFU-GM frequency
Low-parasitemia malaria diagnosis
AO fluorescence microscopy sensitivity
Detection capability at low parasite densities
Acid-fast bacilli screening
Phenolic AO formulation (reduced background, non-carcinogenic context)
Signal-to-noise ratio for mycobacterial identification

Technical Documentation Hub

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42 linked technical documents
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